1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- Intermediate
Brand Name: Vulcanchem
CAS No.: 28958-90-9
VCID: VC21356301
InChI: InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
SMILES: C1CC(NC(=NC1)N)C(=O)O
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-

CAS No.: 28958-90-9

Cat. No.: VC21356301

Molecular Formula: C6H11N3O2

Molecular Weight: 157.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- - 28958-90-9

Specification

CAS No. 28958-90-9
Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
IUPAC Name (7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
Standard InChI InChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
Standard InChI Key IKIABDZHSNNOSK-BYPYZUCNSA-N
Isomeric SMILES C1C[C@H](NC(=NC1)N)C(=O)O
SMILES C1CC(NC(=NC1)N)C(=O)O
Canonical SMILES C1CC(NC(=NC1)N)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- features a seven-membered diazepine ring containing two nitrogen atoms with a carboxylic acid functional group and an imino substituent. The compound has the molecular formula C6H11N3O2, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration . The structure incorporates a positive optical rotation as indicated by the (+) prefix, representing a specific stereochemical arrangement.

The compound's structure contains multiple functional groups that contribute to its chemical reactivity and potential biological activity. The carboxylic acid group (-COOH) provides acidic properties, while the imino group (=NH) offers opportunities for hydrogen bonding and nucleophilic interactions. The seven-membered diazepine ring creates a unique spatial arrangement that may influence receptor binding in biological systems.

Physical and Chemical Properties

The physical and chemical properties of 1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)- are summarized in Table 1 below:

PropertyValueSource
Molecular Weight157.17 g/mol
Optical RotationPositive (+)
Creation Date (PubChem)August 9, 2005
Last Modification DateApril 5, 2025
StereochemistryS-configuration
AppearanceNot specified in sources-
SolubilityNot specified in sources-

The stereochemistry of this compound is particularly significant, as it is specifically identified as the (S)-configuration according to the Cahn-Ingold-Prelog priority rules . This stereochemical designation is critical for understanding the compound's three-dimensional structure and potential biological activity.

Nomenclature and Alternative Identifiers

IUPAC and Alternative Names

The compound is known by several systematic and alternative names that describe its structure and configuration. Table 2 presents these nomenclature variants:

Nomenclature TypeNameSource
Primary Name1H-1,3-Diazepine-4-carboxylic acid, hexahydro-2-imino-, (+)-
IUPAC Name(7S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylic acid
Alternative IUPAC(S)-2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-4-carboxylic acid
Registry Name1H-1,3-Diazepine-4-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-, (S)- (9CI)

These multiple naming conventions reflect different approaches to describing the same molecular structure, with variations highlighting different structural features or following different chemical nomenclature systems.

Chemical Identifiers

The compound is registered in various chemical databases with specific identifiers that allow for precise identification and retrieval of information. Table 3 summarizes these identifiers:

Identifier TypeValueSource
CAS Number28958-90-9
PubChem CID206956
InChIInChI=1S/C6H11N3O2/c7-6-8-3-1-2-4(9-6)5(10)11/h4H,1-3H2,(H,10,11)(H3,7,8,9)/t4-/m0/s1
InChIKeyIKIABDZHSNNOSK-BYPYZUCNSA-N
SMILESC1CC@HC(=O)O
DSSTox Substance IDDTXSID20183162
WikidataQ83053882

Related Compounds and Structural Derivatives

Methyl Ester Derivatives

Several structurally related compounds appear in the chemical literature, particularly ester derivatives that modify the carboxylic acid group of the parent compound. Two notable derivatives include:

  • Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester (CAS: 26281-63-0)

  • (-)-Hexahydro-2-imino-1H-1,3-diazepine-4-carboxylic acid methyl ester hydrochloride (CAS: 26281-34-5)

These derivatives differ from the parent compound primarily in the esterification of the carboxylic acid group, which changes both physical properties (such as solubility) and potentially biological activities. The methyl ester derivative has a molecular formula of C7H13N3O2 and a molecular weight of 171.197 g/mol , compared to the parent compound's formula of C6H11N3O2 and weight of 157.17 g/mol .

Comparative Analysis of Parent Compound and Derivatives

Table 4 presents a comparative analysis of the parent compound and its derivatives:

PropertyParent Compound (+)Methyl EsterMethyl Ester HCl (-)
Molecular FormulaC6H11N3O2C7H13N3O2C7H14ClN3O2
Molecular Weight157.17 g/mol171.197 g/mol207.66 g/mol
CAS Number28958-90-926281-63-026281-34-5
Stereochemistry(+), S-configurationNot specified(-) enantiomer
Functional GroupCarboxylic acidMethyl esterMethyl ester, HCl salt
Source

The stereochemical differences between the parent compound and its derivatives are particularly noteworthy. While the parent compound is specifically identified as the (+) enantiomer with S-configuration , the methyl ester hydrochloride derivative is identified as the (-) enantiomer . This difference in stereochemistry likely results in different three-dimensional structures and potentially different biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator